molecular formula C19H15FN4OS2 B2920123 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-52-5

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Cat. No.: B2920123
CAS No.: 897472-52-5
M. Wt: 398.47
InChI Key: PYVWTQOGCOLXKZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is unique due to the presence of both the benzothiazole and piperazine moieties, which contribute to its diverse biological activities.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVWTQOGCOLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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